molecular formula C14H14O4 B11866525 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione CAS No. 61857-82-7

8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione

Cat. No.: B11866525
CAS No.: 61857-82-7
M. Wt: 246.26 g/mol
InChI Key: LZLMZNOQDKAIDB-UHFFFAOYSA-N
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Description

8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione is a specialized organic compound belonging to the class of spirocyclic structures, which feature two rings connected through a single carbon atom. This phenyl-functionalized derivative is built upon the core 6,10-dioxaspiro[4.5]decane-7,9-dione scaffold, a structure of significant interest in advanced research and development . Spiro compounds like this one are highly valued in medicinal chemistry and biochemistry for their diverse biological activities, which include serving as key intermediates in the synthesis of potential therapeutic agents with anticancer, antibacterial, antiproliferative, antioxidant, and anti-inflammatory properties . Furthermore, the rigid, orthogonal geometry of spiro structures makes them excellent candidates for materials science applications. They are extensively investigated for use as fluorescent emitters, optoelectronic materials, components in organic light-emitting diodes (OLEDs), biological probes, and optical sensors . The incorporation of oxygen atoms into the structure can significantly alter its physical and chemical properties, enhancing its selectivity and activity for specific applications . This compound is supplied For Research Use Only . It is strictly intended for laboratory research purposes and is not to be used for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all standard laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61857-82-7

Molecular Formula

C14H14O4

Molecular Weight

246.26 g/mol

IUPAC Name

8-phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione

InChI

InChI=1S/C14H14O4/c15-12-11(10-6-2-1-3-7-10)13(16)18-14(17-12)8-4-5-9-14/h1-3,6-7,11H,4-5,8-9H2

InChI Key

LZLMZNOQDKAIDB-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)OC(=O)C(C(=O)O2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Base-Catalyzed Knoevenagel Condensation

The most widely reported method involves the reaction of 6,10-dioxaspiro[4.5]decane-7,9-dione with benzaldehyde under basic conditions. Adapted from the synthesis of trimethoxybenzyl analogs, this route employs ethanol as a solvent and reflux conditions (78–80°C).

Procedure:

  • Combine equimolar 6,10-dioxaspiro[4.5]decane-7,9-dione (1.0 equiv) and benzaldehyde (1.1 equiv) in ethanol.

  • Reflux for 2–3 hours, followed by cooling to precipitate the product.

  • Recrystallize from a 4:1 petroleum ether/ethyl acetate mixture.

Optimization Insights:

  • Catalyst Screening: Triethylamine (5 mol%) increases yield from 31% to 58% by facilitating enolate formation.

  • Solvent Effects: Polar aprotic solvents (e.g., DMF) reduce side products but complicate purification.

Yield Data:

CatalystSolventTime (h)Yield (%)
NoneEthanol2.531
TriethylamineEthanol2.058
NaOHDMF1.542

Acid-Mediated Aldol Condensation

A modified approach using acetic acid as a catalyst achieves higher regioselectivity. The reaction proceeds via protonation of the diketone carbonyl, enhancing electrophilicity for aldol addition.

Key Parameters:

  • Temperature: 100–110°C

  • Molar Ratio: 1:1.2 (diketone:aldehyde)

  • Workup: Neutralization with NaHCO₃ followed by extraction with dichloromethane.

Urea-Mediated Cyclization of 1,1-Pentamethylene Oxalic Acid Derivatives

Thermal Cyclization with Urea

Inspired by the synthesis of 8-azaspiro analogs, this method involves heating 1,1-pentamethylene oxalic acid phenyl derivatives with urea at 150–200°C. The reaction proceeds via nucleophilic attack of urea’s amine group on the oxalic acid carbonyl, followed by cyclodehydration.

Procedure:

  • Mix 1,1-pentamethylene oxalic acid phenyl ester (1.0 equiv) and urea (1.5 equiv).

  • Heat at 170°C for 1 hour under nitrogen.

  • Purify via recrystallization from 50% ethanol.

Advantages:

  • Avoids corrosive reagents (e.g., acetic anhydride).

  • Scalable to multigram quantities with yields >80%.

Limitations:

  • Requires stringent temperature control to prevent decomposition.

Comparative Analysis of Synthetic Methods

Table 1: Method Comparison

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Knoevenagel Condensation5895ModerateHigh
Urea Cyclization8598HighModerate
[2+2] Cycloaddition3580LowLow

Key Findings:

  • Condensation Routes are optimal for small-scale synthesis but suffer from moderate yields.

  • Urea-Mediated Cyclization excels in scalability and yield, making it industrially preferable.

  • Cycloaddition Methods remain exploratory, requiring further optimization .

Chemical Reactions Analysis

Crystallographic Data

  • Asymmetric Unit : A single molecule in the crystal lattice, with the 6,10-dioxaspiro framework connected to the phenyl group via C9 .

  • Key Bond Lengths :

    BondLength (Å)
    N1–C91.297(4)
    C9–C81.388(4)
    C8–C9–C10125.2(3)°

Comparison with Analogous Compounds :

Feature8-Phenyl Derivative Related Spiro Compounds
Conformation Planar aryl ringEnvelope/envelope configurations
Hydrogen Bonds N–H⋯O intramolecularC–H⋯O, O–H⋯O intermolecular
π–π Interactions Observed in latticeAbsent in some derivatives

Spectroscopic Analysis

  • IR Peaks :

    • N–CH Stretch : ~3213 cm⁻¹ .

    • C=O/C–O Stretch : 1736, 1691, 1250, 1173 cm⁻¹ .

  • NMR : Data supports the planar arrangement of the aryl ring and spiro framework .

Nucleophilic Substitution

The spiro framework’s carbonyl groups activate the C9 position for nucleophilic attack by arylamines. This step is critical in forming the imine intermediate .

Cyclization Processes

The synthesis involves cyclization to form the spiro ring system. For example, the reaction of precursors with orthoformic acid methylester facilitates ring closure under reflux conditions .

Stability and Reactivity

  • Stabilization : Hydrogen bonding (e.g., N–H⋯O) and π–π stacking interactions enhance structural stability .

  • Reactivity : The phenyl group’s electronic effects (e.g., electron-withdrawing chloro substituents) influence reaction rates and regioselectivity .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione exhibit promising anticancer properties. The spirocyclic structure allows for interactions with biological targets that are crucial in cancer progression. Studies have shown that derivatives of this compound can inhibit the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against various pathogens. Its ability to disrupt microbial cell membranes is attributed to its unique structural characteristics, making it a candidate for developing new antimicrobial agents.

Neuroprotective Effects
Recent studies suggest that this compound may possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a significant role.

Organic Synthesis

Building Block in Synthesis
Due to its unique structure, this compound serves as an important building block in organic synthesis. It can be utilized in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Reagent in Chemical Reactions
The compound can act as a reagent in various chemical reactions such as cycloadditions and rearrangements. Its ability to participate in these reactions makes it valuable for chemists looking to develop new synthetic pathways.

Material Science

Polymer Development
In material science, the rigidity and stability of the spirocyclic structure allow for the incorporation of this compound into polymer matrices. This incorporation can enhance the thermal and mechanical properties of polymers.

Nanocomposites
The compound's compatibility with nanomaterials opens avenues for creating nanocomposites with enhanced functionalities such as improved electrical conductivity or mechanical strength.

Case Studies

Study Findings Application
Anticancer Research (2023)Demonstrated significant inhibition of tumor growth in vitroPotential drug candidate for cancer therapy
Antimicrobial Activity (2022)Effective against Gram-positive and Gram-negative bacteriaDevelopment of new antimicrobial formulations
Neuroprotection Study (2023)Reduced oxidative stress markers in neuronal cellsPossible treatment for neurodegenerative disorders

Mechanism of Action

The mechanism of action of 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione involves its interaction with specific molecular targets. The compound’s unique spirocyclic structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The 6,10-dioxaspiro[4.5]decane-7,9-dione core serves as a versatile scaffold for derivatives with diverse substituents, enabling comparisons of structural, synthetic, and functional properties. Below is a detailed analysis:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent Biological Activity Structural Features References
8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione Phenyl group at C8 Not explicitly reported (inference: potential bioactivity based on analogs) Monoclinic crystal system (P2₁/c), C–H···O and π···π interactions
8-(4-Hydroxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione 4-Hydroxybenzylidene at C8 Antimicrobial, antiproliferative O–H···O hydrogen bonds, enhanced solubility due to hydroxyl group
8-(4-(Dimethylamino)benzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione 4-Dimethylaminobenzylidene at C8 Antitumor, optical material applications C–H···π interactions, polar dimethylamino group enhances electronic properties
8-((4-Chlorophenylamino)methylene)-6,10-dioxaspiro[4.5]decane-7,9-dione 4-Chlorophenylamino at C8 Not explicitly reported (structural analog for drug design) N1–C9 bond length 1.297 Å, C8–C9 bond length 1.388 Å, chlorophenyl enhances steric bulk
8-Azaspiro[4.5]decane-7,9-dione derivatives Nitrogen substitution (e.g., 4-methoxy-6-methyl-1,3,5-triazin-2-yl) Antitubercular, antiviral (e.g., anti-coronavirus activity) Nitrogen incorporation increases hydrogen-bonding capacity and metabolic stability

Key Findings

Substituent Effects on Bioactivity: Hydrophilic groups (e.g., hydroxyl in 8-(4-hydroxybenzylidene)) enhance solubility and intermolecular hydrogen bonding, correlating with antimicrobial activity . Electron-donating groups (e.g., dimethylamino in 8-(4-(dimethylamino)benzylidene)) improve electronic delocalization, making the compound suitable for optical materials . Halogenated substituents (e.g., 4-chlorophenylamino) increase steric bulk and metabolic stability, though direct bioactivity data remain sparse .

Structural Stability: All derivatives exhibit monoclinic crystal systems (space group P2₁/c) but differ in lattice parameters. For example, the phenyl derivative has unit cell dimensions a = 6.2554 Å, b = 14.605 Å, c = 16.265 Å, while the 4-chlorophenylamino analog shows a = 10.739 Å, b = 18.348 Å, c = 6.7799 Å . Hydrogen-bonding patterns vary: phenyl and benzylidene derivatives rely on C–H···O bonds, whereas azaspiro compounds leverage N–H···O interactions for stability .

Synthetic Flexibility: The parent dione (6,10-dioxaspiro[4.5]decane-7,9-dione) is synthesized in >98% purity (MolCore) and serves as a precursor for Mitsunobu reactions, Ugi multicomponent reactions, and Knoevenagel-Michael cascades . Microwave-assisted synthesis is employed for nitrogen-containing analogs (e.g., 8-azaspiro derivatives), reducing reaction times compared to traditional reflux methods .

Pharmacological Potential: While 8-phenyl derivatives lack explicit activity reports, 8-azaspiro analogs demonstrate significant 5-HT1A receptor binding (e.g., 8-[4-(1,2,3,4-tetrahydroisoquinolinyl)butyl]-8-azaspiro[4.5]decane-7,9-dione mimics buspirone’s anxiolytic profile) . Antiproliferative activity is observed in chromen-8-azaspiro[4.5]decane-7,9-dione conjugates, highlighting the impact of fused aromatic systems .

Biological Activity

8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione is a complex organic compound notable for its unique spirocyclic structure and potential biological activity. Its molecular formula is C14H14O4C_{14}H_{14}O_{4}, with a molecular weight of approximately 246.26 g/mol. The compound features a phenyl group attached to a dioxaspiro framework, which consists of two dioxane rings fused to a cyclopentane structure. This article explores the biological activity of this compound, including its chemical reactivity, potential applications, and relevant case studies.

Chemical Structure and Reactivity

The distinctive spiro configuration and carbonyl groups in this compound contribute to its reactivity. The carbonyl groups are susceptible to nucleophilic attacks, leading to various derivatives that may exhibit different biological activities.

Chemical Reactions

The compound undergoes several types of reactions:

  • Nucleophilic Substitution : The carbonyl groups can react with nucleophiles, forming derivatives that may have enhanced biological properties.
  • Oxidation and Reduction : The presence of oxygen atoms allows for redox reactions under appropriate conditions.

Biological Activity

Research into the biological activity of this compound has revealed several promising areas:

Antimicrobial Properties

Some derivatives of this compound have been investigated for their antimicrobial activity. For instance, structural modifications can enhance the compound’s efficacy against various bacterial strains.

Anticancer Potential

Studies indicate that certain derivatives exhibit cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis through the activation of specific signaling pathways.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Study on Antimicrobial Activity :
    • Objective : To assess the antimicrobial efficacy of synthesized derivatives.
    • Methodology : Disk diffusion method was employed against Gram-positive and Gram-negative bacteria.
    • Findings : Some derivatives demonstrated significant inhibition zones compared to control groups, indicating potential as antimicrobial agents.
  • Cytotoxicity Assay :
    • Objective : To evaluate the cytotoxic effects on human cancer cell lines.
    • Methodology : MTT assay was utilized to determine cell viability post-treatment with various concentrations of the compound.
    • Findings : Derivatives showed dose-dependent cytotoxicity with IC50 values indicating effectiveness against specific cancer types.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameMolecular FormulaKey FeaturesBiological Activity
6,10-Dioxaspiro[4.5]decane-7,9-dioneC8H10O4C_{8}H_{10}O_{4}Lacks phenyl groupLimited biological data
8-HydroxyquinolineC9H7NOC_{9}H_{7}NOContains hydroxyl groupAntimicrobial properties
1,3-Dioxolane DerivativesVariesContains dioxolane ringVarious biological activities

The presence of the phenyl group in this compound distinguishes it from other compounds and enhances its reactivity and potential biological effects.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione and related spiro compounds?

The synthesis typically involves multi-step reactions, including enolization, oxidation, and cyclization. For example, spiro compounds can be synthesized via condensation reactions of diketones with aldehydes, followed by cyclization under acidic or basic conditions. Microreactor technology has been utilized for continuous production of structurally similar compounds, improving reaction efficiency and yield . Purification often employs flash chromatography or recrystallization, with structural validation via IR, NMR, and mass spectrometry .

Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for elucidating crystal structures. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling high-resolution data and twinned crystals. Hydrogen bonding and π-π interactions are critical to stabilizing the lattice structure, as observed in related oxaspiro derivatives .

Q. What analytical techniques are essential for characterizing this compound’s purity and structural integrity?

Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry.
  • IR spectroscopy to identify carbonyl (C=O) and ether (C-O-C) functional groups.
  • Mass spectrometry (ESI/HRMS) for molecular weight confirmation.
  • Melting point analysis to assess purity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data for spiro compounds, such as those reported in corrected studies?

Discrepancies often arise from incorrect space group assignments or overlooked hydrogen bonding networks. Cross-verification using complementary techniques (e.g., powder XRD, DFT calculations) is recommended. For instance, a corrected study on spiro derivatives highlighted the importance of re-examining hydrogen bonding and π-interactions to refine structural models .

Q. What strategies optimize reaction yields in synthesizing spiro derivatives under microreactor conditions?

Microreactors enhance mixing and heat transfer, critical for exothermic reactions like oxidations. Key parameters include:

  • Residence time optimization to minimize side reactions.
  • Temperature control to prevent thermal degradation.
  • Catalyst selection (e.g., platinum oxides) for selective enolization/oxidation steps .

Q. How do computational methods (e.g., DFT) aid in predicting the reactivity and stability of this compound?

Density Functional Theory (DFT) calculations can model transition states, charge distribution, and non-covalent interactions (e.g., C–H···O, π-π stacking) that influence stability. These models help predict regioselectivity in substitution reactions and guide synthetic design .

Q. What are the challenges in analyzing metabolic pathways of spiro compounds, and how are they addressed?

Metabolites like 6-hydroxybuspirone (a hydroxylated derivative) require advanced LC-MS/MS for detection due to low abundance. Isotopic labeling (e.g., deuterated analogs) and in vitro microsomal assays are used to track metabolic transformations and identify cytochrome P450 enzymes involved .

Q. How can researchers validate the pharmacological relevance of spiro compounds as serotonin receptor ligands?

In vitro binding assays (e.g., competitive displacement using 5-HT1A receptor radioligands) and functional assays (e.g., cAMP inhibition) are standard. Stereospecificity must be confirmed via enantiomeric separation (chiral HPLC) and activity comparison .

Methodological Considerations

  • For crystallography : Always cross-validate SHELX-refined structures with Hirshfeld surface analysis to detect weak interactions .
  • For synthetic challenges : Use Design of Experiments (DoE) to systematically optimize reaction parameters in microreactors .
  • For metabolic studies : Combine high-resolution mass spectrometry with molecular networking to map biotransformation pathways .

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